molecular formula C13H17ClN2O2 B12411026 Moclobemide-d4

Moclobemide-d4

Cat. No.: B12411026
M. Wt: 272.76 g/mol
InChI Key: YHXISWVBGDMDLQ-RHQRLBAQSA-N
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Description

Moclobemide-d4 is a deuterated form of moclobemide, a reversible inhibitor of monoamine oxidase A. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of moclobemide. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moclobemide-d4 involves the reaction of 2-p-chlorobenzene formamido ethyl sulfuric acid ester sodium salt with morpholine. The reaction conditions typically include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product .

Industrial Production Methods

For industrial production, the synthesis of this compound follows a similar route but on a larger scale. The process is optimized for high yield and purity, involving the use of large reactors and precise control of reaction conditions. The raw materials are sourced in bulk, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Moclobemide-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Moclobemide-d4 is used extensively in scientific research, including:

Mechanism of Action

Moclobemide-d4 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition leads to a decrease in the metabolism and destruction of monoamines such as norepinephrine, serotonin, and dopamine. As a result, the levels of these neurotransmitters increase, which helps alleviate depressive symptoms. The molecular targets include the monoamine oxidase A enzyme, and the pathways involved are related to neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moclobemide-d4 is unique due to its reversible inhibition of monoamine oxidase A, which allows for a more controlled and temporary effect compared to irreversible inhibitors. This property makes it a valuable tool in research and clinical applications, as it provides insights into the short-term effects of monoamine oxidase inhibition without the long-lasting impact of irreversible inhibitors .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

272.76 g/mol

IUPAC Name

4-chloro-2,3,5,6-tetradeuterio-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i1D,2D,3D,4D

InChI Key

YHXISWVBGDMDLQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCN2CCOCC2)[2H])[2H])Cl)[2H]

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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